4-(1H-indol-3-yl)-1-[4-(1H-indol-4-ylcarbonyl)piperazin-1-yl]butan-1-one 4-(1H-indol-3-yl)-1-[4-(1H-indol-4-ylcarbonyl)piperazin-1-yl]butan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16341117
InChI: InChI=1S/C25H26N4O2/c30-24(10-3-5-18-17-27-22-8-2-1-6-19(18)22)28-13-15-29(16-14-28)25(31)21-7-4-9-23-20(21)11-12-26-23/h1-2,4,6-9,11-12,17,26-27H,3,5,10,13-16H2
SMILES:
Molecular Formula: C25H26N4O2
Molecular Weight: 414.5 g/mol

4-(1H-indol-3-yl)-1-[4-(1H-indol-4-ylcarbonyl)piperazin-1-yl]butan-1-one

CAS No.:

Cat. No.: VC16341117

Molecular Formula: C25H26N4O2

Molecular Weight: 414.5 g/mol

* For research use only. Not for human or veterinary use.

4-(1H-indol-3-yl)-1-[4-(1H-indol-4-ylcarbonyl)piperazin-1-yl]butan-1-one -

Specification

Molecular Formula C25H26N4O2
Molecular Weight 414.5 g/mol
IUPAC Name 1-[4-(1H-indole-4-carbonyl)piperazin-1-yl]-4-(1H-indol-3-yl)butan-1-one
Standard InChI InChI=1S/C25H26N4O2/c30-24(10-3-5-18-17-27-22-8-2-1-6-19(18)22)28-13-15-29(16-14-28)25(31)21-7-4-9-23-20(21)11-12-26-23/h1-2,4,6-9,11-12,17,26-27H,3,5,10,13-16H2
Standard InChI Key YBMAWFOZFSHYFC-UHFFFAOYSA-N
Canonical SMILES C1CN(CCN1C(=O)CCCC2=CNC3=CC=CC=C32)C(=O)C4=C5C=CNC5=CC=C4

Introduction

Synthesis Methods

While specific synthesis methods for 4-(1H-indol-3-yl)-1-[4-(1H-indol-4-ylcarbonyl)piperazin-1-yl]butan-1-one are not detailed in available literature, compounds with similar structures often involve multi-step organic synthesis techniques. These may include reactions such as nucleophilic substitution, carbonylation, and condensation reactions to form the desired indole and piperazine linkages.

Related Compounds and Their Applications

Several compounds share structural similarities with 4-(1H-indol-3-yl)-1-[4-(1H-indol-4-ylcarbonyl)piperazin-1-yl]butan-1-one. For example:

Compound NameStructureUnique Features
4-(Piperazin-1-yl)-indoleLacks carbonyl substitution; primarily studied for its antidepressant effects.Primarily used in psychiatric treatments.
4-[4-(1H-indol-3-carbonyl)piperazin]butanoic acidContains a carboxylic acid instead of a ketone; potential for different biological activity.May exhibit distinct pharmacokinetic properties.
4-(Indol-3-carbonyl)piperazineSimplified structure without butane chain; focused on receptor interaction studies.Used in studies of receptor binding affinity.

Research Findings and Future Directions

Given the limited specific data on 4-(1H-indol-3-yl)-1-[4-(1H-indol-4-ylcarbonyl)piperazin-1-yl]butan-1-one, future research should focus on its synthesis, biological characterization, and potential therapeutic applications. Techniques such as radiolabeled binding assays or computational docking could be employed to study its interactions with biological targets.

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